5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-3-oxabicyclo[311]heptane-1-carbaldehyde is a bicyclic organic compound characterized by a unique structure that includes a phenyl group and an oxabicycloheptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenyl-substituted cyclopropanes with aldehydes in the presence of a catalyst. The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The phenyl group and the oxabicycloheptane ring system can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and reactions. The phenyl group and oxabicycloheptane ring system play crucial roles in these interactions, contributing to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid
- 5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-ol
Comparison
Compared to similar compounds, 5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity and potential for further chemical modifications. The presence of the phenyl group and the oxabicycloheptane ring system also contributes to its unique properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H14O2 |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde |
InChI |
InChI=1S/C13H14O2/c14-8-12-6-13(7-12,10-15-9-12)11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2 |
InChI Key |
JUFKAQRJLLXXQW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(COC2)C3=CC=CC=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.